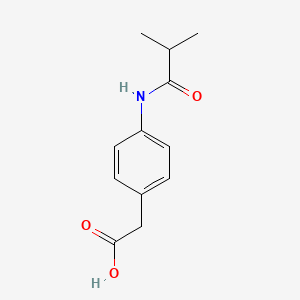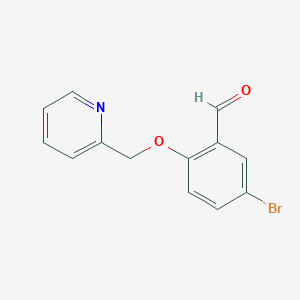![molecular formula C23H19N3O5S B2389125 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 905659-67-8](/img/structure/B2389125.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including an allyl group, a dioxino ring, a thiazole ring, and a benzamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the dioxino ring through a cyclization reaction.
- Introduction of the thiazole ring via a condensation reaction.
- Allylation of the intermediate compound.
- Coupling of the allylated intermediate with a benzamide derivative.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to an amine.
Substitution: Functional groups on the benzamide or thiazole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzamide may produce amines.
科学研究应用
Chemistry
In chemistry, (Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may enable it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide include other benzamide derivatives, thiazole-containing compounds, and molecules with dioxino rings. Examples include:
- N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 3-(2,5-dioxopyrrolidin-1-yl)benzamide derivatives
- Thiazole-based compounds with similar structural features
Uniqueness
The uniqueness of (Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties
属性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-8-25-16-12-17-18(31-10-9-30-17)13-19(16)32-23(25)24-22(29)14-4-3-5-15(11-14)26-20(27)6-7-21(26)28/h2-5,11-13H,1,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBSXOSXFBECY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)
![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![(2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2389050.png)
![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2389051.png)



![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)
![N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide](/img/structure/B2389064.png)
